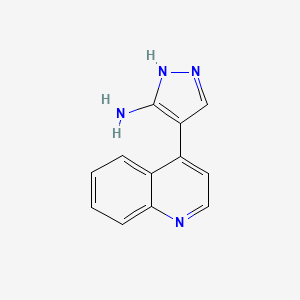

4-(quinolin-4-yl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-quinolin-4-yl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-12-10(7-15-16-12)8-5-6-14-11-4-2-1-3-9(8)11/h1-7H,(H3,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQBFPXGFSEYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Quinolin-4-yl)-1H-pyrazol-5-amine

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel heterocyclic compound, 4-(quinolin-4-yl)-1H-pyrazol-5-amine. This molecule, which incorporates both the quinoline and 5-aminopyrazole scaffolds, is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with these parent ring systems.[1][2][3][4] This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the proposed synthetic and analytical methodologies.

Introduction: The Rationale for Quinolinyl-Pyrazoles

The fusion of quinoline and pyrazole moieties into a single molecular entity is a strategic approach in modern medicinal chemistry. Quinolines are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[5] Similarly, the 5-aminopyrazole core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][3][6][7] The synthesis of hybrid molecules such as this compound is therefore a promising avenue for the discovery of new therapeutic agents with potentially novel mechanisms of action or improved pharmacological profiles.

This guide details a proposed synthetic route for this compound, based on established methodologies for the synthesis of 5-aminopyrazoles.[1][3][8] Furthermore, a comprehensive characterization plan is outlined to ensure the unambiguous identification and purity assessment of the final compound.

Part 1: Proposed Synthesis of this compound

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[1][3] This approach is favored due to its reliability and the general availability of the starting materials. The proposed synthesis of this compound therefore hinges on the successful preparation of the key intermediate, 2-(quinolin-4-yl)-3-oxopropanenitrile.

The overall synthetic strategy is depicted in the workflow diagram below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Quinolin-4-ylacetonitrile (Intermediate 1)

The synthesis of the crucial precursor, quinolin-4-ylacetonitrile, can be achieved from quinoline in a three-step process.

-

Step 1a: Oxidation of Quinoline to Quinoline N-oxide: Quinoline is oxidized to its N-oxide using a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). The N-oxide is a key intermediate that activates the 4-position of the quinoline ring for subsequent nucleophilic substitution.

-

Step 1b: Chlorination of Quinoline N-oxide to 4-Chloroquinoline: The quinoline N-oxide is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 4-chloroquinoline. This reaction proceeds via a rearrangement mechanism.

-

Step 1c: Cyanation of 4-Chloroquinoline to Quinolin-4-ylacetonitrile: The final step in the preparation of Intermediate 1 is a nucleophilic substitution of the chloride in 4-chloroquinoline with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Step 2: Synthesis of 2-(Quinolin-4-yl)-3-oxopropanenitrile (Intermediate 2)

This step involves a Claisen condensation reaction between quinolin-4-ylacetonitrile and an acylating agent, typically an ester like ethyl formate.[1][3]

-

Protocol: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) is added quinolin-4-ylacetonitrile (Intermediate 1) at room temperature. Ethyl formate is then added dropwise, and the reaction mixture is stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent.

Step 3: Synthesis of this compound (Final Product)

The final step is the cyclization of the β-ketonitrile (Intermediate 2) with hydrazine hydrate.[1][3][8]

-

Protocol: A solution of 2-(quinolin-4-yl)-3-oxopropanenitrile (Intermediate 2) in a suitable solvent such as ethanol or acetic acid is treated with hydrazine hydrate. The reaction mixture is then heated to reflux for a period of time, with progress monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by removal of the solvent followed by purification.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).

Part 2: Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, structure, and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Caption: Key structural features and expected NMR chemical shift regions.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Quinoline Ar-H | 7.5 - 9.0 | Multiplets | The exact chemical shifts and coupling constants will be characteristic of a 4-substituted quinoline. |

| Pyrazole C3-H | 7.5 - 8.0 | Singlet | A singlet is expected as there are no adjacent protons. |

| Pyrazole NH | 10.0 - 12.0 | Broad Singlet | The chemical shift can be concentration-dependent and may exchange with D₂O. |

| Amine NH₂ | 4.0 - 6.0 | Broad Singlet | The chemical shift can be concentration-dependent and will exchange with D₂O. |

Expected ¹³C NMR Spectral Data:

| Carbons | Expected Chemical Shift (δ, ppm) | Notes |

| Quinoline Ar-C | 120 - 150 | The number of signals will depend on the symmetry of the molecule. |

| Pyrazole C3 | ~135 - 145 | |

| Pyrazole C4 | ~95 - 105 | This carbon is attached to the quinoline ring. |

| Pyrazole C5 | ~150 - 155 | This carbon is attached to the amine group. |

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed to unambiguously assign all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, which will confirm its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are suitable techniques. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed.

Expected Mass Spectrometry Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₀N₄ |

| Exact Mass | 210.0905 |

| [M+H]⁺ | 211.0983 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine and pyrazole) | 3200 - 3400 | Medium to Strong, Broad |

| C=N and C=C stretch (aromatic rings) | 1500 - 1650 | Medium to Strong |

| C-N stretch | 1250 - 1350 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined values should be within ±0.4% of the calculated values for the molecular formula C₁₂H₁₀N₄.

Calculated Elemental Composition:

| Element | Percentage |

| Carbon (C) | 68.56% |

| Hydrogen (H) | 4.79% |

| Nitrogen (N) | 26.65% |

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The proposed synthetic route, based on the well-established chemistry of 5-aminopyrazoles, offers a logical and feasible pathway to this novel heterocyclic compound. The comprehensive characterization plan ensures that the identity, structure, and purity of the final product can be rigorously established. This information will be invaluable to researchers and scientists working in the field of medicinal chemistry and drug discovery, enabling them to synthesize and evaluate this promising new molecule for its potential therapeutic applications.

References

-

Structural Analysis of Pyrazole Derivatives: Spectroscopy and Mass Data. (n.d.). SlideServe. Retrieved from [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved from [Link]

-

Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

-

Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Ravi, M., Chauhan, P., Kant, R., Shukla, S. K., & Yadav, P. P. (2015). Transition-Metal-Free C-3 Arylation of Quinolin-4-ones with Arylhydrazines. The Journal of Organic Chemistry, 80(10), 5369–5376. [Link]

-

Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Popa, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5029. [Link]

-

Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). ARKIVOC, 2018(1), 1-25. [Link]

-

Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules, 30(1), 1. [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved from [Link]

-

Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Pyrazole. (n.d.). NIST WebBook. Retrieved from [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). The Journal of Physical Chemistry A, 129(44), 8888–8898. [Link]

- Hydrazine synthesis. (1993). U.S.

-

Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2022). RSC Advances, 12(43), 28169–28182. [Link]

-

Burbulienė, M. M., Mažeikaitė, R., Rekovič, L., & Vainilavičius, P. (2015). Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Chemija, 26(3), 164-171. [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). Molecules, 26(16), 4991. [Link]

-

Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. (2011). Molecules, 17(1), 137–149. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. (2011). Molecules, 17(1), 137-149. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSi Journals. Retrieved from [Link]

-

Martins, D. R., Pazini, F., Alves, V. M., & Rocha, M. L. (2018). Synthetic Route for the Preparation of 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM 021). Revista Virtual de Química, 10(5), 1545-1551. [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 35. [Link]

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]

-

Pyrazolo[4,5-c]quinolines. 3. Synthesis, receptor binding, and 13C NMR study. (1986). Journal of Pharmaceutical Sciences, 75(12), 1175-1179. [Link]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure of 4-(quinolin-4-yl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Prospective Crystal Structure of 4-(Quinolin-4-yl)-1H-pyrazol-5-amine

Abstract: The convergence of quinoline and pyrazole moieties into a single molecular framework presents a compelling scaffold for drug discovery, with demonstrated potential across oncology, infectious diseases, and inflammatory conditions.[1][2][3][4] The compound this compound is a strategic exemplar of this class, yet its three-dimensional atomic arrangement and the supramolecular architecture governed by its intermolecular interactions remain undetermined. This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and definitive structural elucidation of this compound. We delineate a robust experimental workflow, from a proposed synthetic strategy to advanced single-crystal X-ray diffraction (SCXRD) analysis. Furthermore, this guide details the application of computational methods, principally Hirshfeld surface analysis, to deconstruct and quantify the critical intermolecular forces that would dictate the crystal packing. This document is intended as an authoritative roadmap for researchers, medicinal chemists, and material scientists aiming to unlock the structural and functional properties of this promising heterocyclic compound.

Introduction: The Scientific Imperative

The quinoline ring system is a cornerstone of medicinal chemistry, while pyrazole derivatives are recognized for their wide spectrum of biological activities.[3][5][6] The hybrid molecule, this compound, synergistically combines these pharmacophores, making it a high-priority target for structural investigation. A definitive crystal structure is paramount for several reasons:

-

Structure-Activity Relationship (SAR) Studies: An unambiguous atomic-resolution model is the foundation for rational drug design, enabling precise modifications to enhance potency and selectivity.

-

Pharmacophore Modeling: The three-dimensional arrangement and electrostatic potential provide critical inputs for computational models that predict biological targets and binding affinities.

-

Polymorph Screening: Understanding the primary crystal form is essential for pharmaceutical development to ensure batch-to-batch consistency in solubility, bioavailability, and stability.

-

Material Science: The crystal packing and intermolecular interactions inform the material properties of the solid state, such as melting point, hardness, and dissolution rate.

This guide provides the scientific and technical blueprint for achieving these objectives.

Proposed Synthesis of this compound

The synthesis of 5-aminopyrazoles is well-established, with the most versatile method involving the condensation of a hydrazine with a β-ketonitrile.[7][8] We propose a synthetic route predicated on this robust reaction, starting from a quinoline-derived precursor.

Retrosynthetic Analysis

A plausible retrosynthesis of the target molecule identifies 2-(quinolin-4-yl)acetonitrile and a suitable hydrazine equivalent as key precursors. A more direct and established route involves the reaction of a quinoline-substituted β-ketonitrile with hydrazine.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 3-Oxo-3-(quinolin-4-yl)propanenitrile

This key β-ketonitrile intermediate can be synthesized via the condensation of a quinoline ester, such as ethyl quinoline-4-carboxylate, with acetonitrile in the presence of a strong base like sodium ethoxide or sodium amide.

Protocol:

-

To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous diethyl ether, add acetonitrile (1.5 eq) dropwise at 0 °C.

-

After stirring for 30 minutes, add a solution of ethyl quinoline-4-carboxylate (1.0 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 3-oxo-3-(quinolin-4-yl)propanenitrile.

Step 2: Cyclization to this compound

The final cyclization step involves the reaction of the β-ketonitrile with hydrazine hydrate.[7][8]

Protocol:

-

Dissolve 3-oxo-3-(quinolin-4-yl)propanenitrile (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Diagram: Proposed Synthetic Workflow

Sources

- 1. ijcpa.in [ijcpa.in]

- 2. Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

Whitepaper: A Multi-Faceted In Silico Workflow for Target Prediction of 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Executive Summary

The identification of a bioactive molecule's biological target is a cornerstone of modern drug discovery, directly influencing its therapeutic potential and safety profile. For novel chemical entities (NCEs) such as 4-(quinolin-4-yl)-1H-pyrazol-5-amine, where no prior biological data exists, in silico target prediction offers a rapid, cost-effective, and data-driven strategy to generate high-quality hypotheses for experimental validation. This guide details a robust, multi-pronged computational workflow designed for researchers and drug development professionals. By integrating orthogonal methodologies—spanning ligand-based similarity, pharmacophore mapping, and structure-based approaches—this framework moves beyond a single prediction algorithm. It establishes a self-validating system for cross-referencing results to identify, rank, and prioritize putative targets with a higher degree of confidence, thereby accelerating the transition from a novel compound to a viable lead candidate.

The Imperative for Early Target Identification

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen off-target effects or a lack of efficacy. A primary determinant of success is the early and accurate identification of the molecular target(s) through which a compound exerts its effects.[1] For an NCE like this compound, a molecule possessing medicinally relevant quinoline and pyrazole scaffolds, understanding its polypharmacology—the capacity to interact with multiple targets—is critical. Computational methodologies provide an indispensable toolkit to navigate this complex landscape, offering predictive insights that guide experimental design and resource allocation.[2] This document outlines a comprehensive strategy that leverages a confluence of computational techniques to build a robust target profile for this NCE.

Foundational Step: Compound Preparation and Profiling

The principle of 'garbage in, garbage out' is particularly resonant in computational chemistry. The accuracy of any prediction is contingent upon a high-fidelity representation of the query molecule. This initial preparation phase is non-negotiable for ensuring the trustworthiness of downstream results.

Protocol: Molecular Structure Preparation

-

Obtain a Valid 2D Representation: The starting point is the chemical structure. For this compound, this is translated into a machine-readable format, with the Simplified Molecular Input Line Entry System (SMILES) being the most common: n1c(c(cn1)N)c2cnc3ccccc3c2.

-

Energy Minimization and 3D Conformation Generation: The 2D structure is converted into a plausible three-dimensional conformation. This is achieved through energy minimization using a suitable force field (e.g., MMFF94). This step is critical for methods that rely on 3D shape, such as pharmacophore mapping and reverse docking.

-

Protonation State and Tautomer Generation: The physiological pH (typically 7.4) can significantly influence a molecule's protonation state, which in turn affects its interaction with protein targets. It is crucial to enumerate the most likely protonation states and tautomers to ensure the biologically relevant form is screened.

A Tripartite Strategy for Target Prediction

No single in silico method is infallible. A robust prediction framework relies on the convergence of evidence from multiple, mechanistically distinct approaches.[3] Our strategy is built on three pillars: chemical similarity, pharmacophore mapping, and machine learning-driven analysis.

Pillar 1: Ligand-Based Similarity Searching

This approach is predicated on the Similar Property Principle: structurally similar molecules are likely to have similar biological activities.[4] By comparing our NCE to vast databases of known bioactive compounds, we can infer its targets.

Causality: This method is computationally inexpensive and highly effective when structurally close analogs with known targets exist. It provides a powerful baseline of the most probable targets.

Recommended Tool: SwissTargetPrediction is a freely accessible web server that excels in this area. It predicts targets by combining 2D and 3D similarity measures against a database of known ligands.[5][6]

Experimental Protocol: Target Prediction with SwissTargetPrediction

-

Navigate to the Web Server: Access the SwissTargetPrediction homepage.[6]

-

Input the Molecule: Paste the SMILES string (n1c(c(cn1)N)c2cnc3ccccc3c2) for this compound into the query box. The server will automatically render the 2D structure.[7]

-

Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.

-

Execute Prediction: Click the "Predict targets" button.

-

Interpret Results: The output is a ranked list of potential targets. Key metrics include "Probability" (a score reflecting confidence) and a list of known ligands similar to the query molecule that support the prediction. Targets with higher probabilities, supported by multiple known actives, are considered stronger candidates.[8]

Pillar 2: Reverse Pharmacophore Mapping

This technique moves beyond simple structural similarity to consider the three-dimensional arrangement of essential chemical features (pharmacophores) required for target binding.[9][10] A reverse mapping approach screens the query molecule against a database of pre-computed pharmacophore models derived from known protein-ligand binding sites.[11]

Causality: This method can identify targets for which no structurally similar ligands are known, provided the NCE shares the necessary spatial and electronic features for binding. It is excellent for discovering novel scaffolds for known targets.

Recommended Tool: PharmMapper is a web server designed for identifying potential targets by fitting a query molecule to a large database of pharmacophore models.[12][13][14]

Experimental Protocol: Target Identification with PharmMapper

-

Navigate to the Web Server: Access the PharmMapper homepage.[14]

-

Prepare and Upload Molecule: Upload the energy-minimized 3D structure of this compound in .mol2 format.

-

Set Parameters: Select the appropriate pharmacophore database (e.g., Human Protein Targets). The server allows customization of the number of results to return.

-

Submit Job: Initiate the screening process.

-

Analyze Results: PharmMapper provides a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule's conformation maps onto the target's pharmacophore model. Higher fit scores suggest a more plausible interaction.[15]

Pillar 3: Machine Learning & AI-Based Methods

Modern target prediction increasingly leverages machine learning and deep learning models trained on vast datasets of drug-target interactions, such as the ChEMBL database.[16][17][18][19] These models learn complex relationships between chemical structures and biological activities that are not captured by simple similarity metrics.[20]

Causality: Machine learning can uncover non-obvious relationships and patterns, providing predictive power that complements both similarity and pharmacophore-based methods. These models excel at integrating diverse data types to generate robust predictions.[21]

Recommended Tool: SuperPred is a web server that uses machine learning models (logistic regression) based on molecular fingerprints to predict both therapeutic class (ATC code) and specific protein targets.[4][22]

Experimental Protocol: Target Prediction with SuperPred

-

Navigate to the Web Server: Access the SuperPred target prediction page.

-

Input Molecule: Provide the SMILES string for the query molecule.

-

Initiate Prediction: Start the analysis.

-

Review Predictions: The server returns a list of predicted targets with an associated probability score. The underlying model compares the molecular fingerprint of the query compound to those of thousands of drugs with known targets.[23]

The Synthesis Engine: Data Integration and Target Prioritization

Generating lists of potential targets is only the first step. The true scientific value lies in synthesizing this data into a prioritized list of high-confidence hypotheses. This is achieved by cross-validating the outputs from our orthogonal methods.

Trustworthiness: A target that is independently predicted by a ligand-based method (like SwissTargetPrediction) and a pharmacophore-based method (like PharmMapper) is a significantly more credible candidate than one appearing on a single list. This convergence of evidence forms a self-validating system.

Workflow for Target Prioritization

Caption: Workflow for integrating and prioritizing in silico target predictions.

Data Summary and Biological Plausibility

The convergent hits should be summarized in a table for clear comparison. Each high-confidence target must then be subjected to a biological plausibility check.

Protocol: Biological Plausibility Assessment

-

Protein Information Review: For each prioritized target, consult the UniProt database to understand its function, tissue distribution, and role in disease.[24]

-

Pathway Analysis: Determine if the targets converge on specific signaling pathways. A compound affecting multiple nodes in a single cancer-related pathway, for example, is a compelling candidate for oncology research.

-

Literature Review: Search for existing literature that may link the quinoline or pyrazole scaffolds to the predicted target families, providing further chemical or biological precedent.

Table 1: Hypothetical Prioritized Target List for this compound

| Target Name | UniProt ID | Prediction Method 1 (SwissTarget) | Prediction Method 2 (PharmMapper) | Prediction Method 3 (SuperPred) | Biological Rationale | Priority Rank |

| SRC Tyrosine Kinase | P12931 | Probability: 0.85 | Fit Score: 4.72 | Probability: 0.91 | Known oncogene; quinoline is a common kinase inhibitor scaffold. | 1 |

| VEGF Receptor 2 | P35968 | Probability: 0.79 | Fit Score: 4.55 | Not Predicted | Key mediator of angiogenesis; relevant in cancer and ophthalmology. | 2 |

| Dopamine Receptor D2 | P14416 | Probability: 0.72 | Not Predicted | Probability: 0.88 | GPCR involved in CNS disorders; potential for CNS applications or side effects. | 3 |

| p38 MAPK | Q16539 | Probability: 0.65 | Fit Score: 4.10 | Not Predicted | Involved in inflammatory signaling pathways. | 4 |

Conclusion and Path Forward

This in-depth technical guide outlines a structured, multi-faceted workflow for the in silico target prediction of the novel chemical entity this compound. By mandating the convergence of evidence from orthogonal computational methods, this strategy enhances the confidence and reliability of the predictions. The process culminates in a manageable, prioritized list of biologically plausible targets, as illustrated in the hypothetical data table. This list does not represent a final answer but rather a set of high-quality, data-driven hypotheses. The essential next step is the empirical validation of these predictions through targeted in vitro binding assays and functional screens, thereby bridging the gap between computational prediction and experimental drug discovery.

References

- ChEMBL - Wikipedia.

- ChEMBL - EMBL-EBI.

- A review of machine learning-based methods for predicting drug-target interactions - Health Inf Sci Syst.

- In Silico Target Prediction for Small Molecules - PubMed.

- SuperPred.

- SuperPred - bio.tools.

- Drug Target Interaction Prediction Using Machine Learning Techniques – A Review - UNIR.

- PharmMapper - bio.tools.

- SuperPred -- target-prediction server | HSLS - Health Sciences Library System.

-

SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics - YouTube. Available at: [Link]

-

SuperPred: update on drug classification and target prediction - PMC - NIH. Available at: [Link]

-

PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach - East China Normal University. Available at: [Link]

-

SuperPred: update on drug classification and target prediction - Semantic Scholar. Available at: [Link]

-

PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC - NIH. Available at: [Link]

-

ChEMBL - Database Commons. Available at: [Link]

-

PharmMapper - ecust. Available at: [Link]

-

Pharmacophore modeling in drug design - PubMed. Available at: [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols - ResearchGate. Available at: [Link]

-

What is pharmacophore modeling and its applications? - Patsnap Synapse. Available at: [Link]

-

Application of Machine Learning for Drug–Target Interaction Prediction - Frontiers. Available at: [Link]

-

Machine learning approaches and databases for prediction of drug–target interaction: a survey paper | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

-

Pharmacophore modeling | PDF - Slideshare. Available at: [Link]

-

PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database | Nucleic Acids Research | Oxford Academic. Available at: [Link]

-

In Silico Target Prediction - Creative Biolabs. Available at: [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. Available at: [Link]

-

Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - MDPI. Available at: [Link]

-

Machine Learning approach for Drug-Target affinity prediction in Computer Aided Drug Design - ResearchGate. Available at: [Link]

-

Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. Available at: [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available at: [Link]

-

ChEMBL EBI Small Molecules Database - Kaggle. Available at: [Link]

-

ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods | Nucleic Acids Research | Oxford Academic. Available at: [Link]

-

BioGRID | Database of Protein, Chemical, and Genetic Interactions. Available at: [Link]

-

MultiDock Screening Tool - Reverse docking demonstration - YouTube. Available at: [Link]

-

Guide to Top Proteomics Databases and How to Access Them - BigOmics Analytics. Available at: [Link]

-

Overview of SWISS Target Prediction | Bioinformatics Projects Idea - YouTube. Available at: [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC. Available at: [Link]

-

SwissTargetPrediction · bio.tools. Available at: [Link]

-

Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction - YouTube. Available at: [Link]

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Available at: [Link]

-

UniProt. Available at: [Link]

Sources

- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. SuperPred: update on drug classification and target prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio.tools [bio.tools]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 11. Pharmacophore modeling | PDF [slideshare.net]

- 12. PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach - East China Normal University [pure.ecnu.edu.cn]

- 13. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lilab-ecust.cn [lilab-ecust.cn]

- 15. academic.oup.com [academic.oup.com]

- 16. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. revistas.unir.net [revistas.unir.net]

- 18. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio.tools [bio.tools]

- 23. [PDF] SuperPred: update on drug classification and target prediction | Semantic Scholar [semanticscholar.org]

- 24. uniprot.org [uniprot.org]

An In-depth Technical Guide to 4-(quinolin-4-yl)-1H-pyrazol-5-amine: Synthesis, Physicochemical Characterization, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The fusion of quinoline and pyrazole ring systems has yielded a plethora of molecules with significant pharmacological relevance. This guide focuses on a specific, yet underexplored member of this family: 4-(quinolin-4-yl)-1H-pyrazol-5-amine. While direct experimental data for this compound is scarce in publicly accessible literature, this document serves as a comprehensive technical guide by providing a proposed synthetic pathway, estimated physicochemical properties based on analogous structures, and a discussion of its potential as a scaffold in medicinal chemistry. The methodologies and theoretical data presented herein are grounded in established chemical principles and analysis of closely related compounds, offering a robust starting point for researchers venturing into the synthesis and evaluation of this novel molecule.

Introduction: The Quinolinyl-Pyrazole Scaffold

The quinoline moiety is a well-established pharmacophore present in numerous approved drugs, known for its diverse biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1]. Similarly, the pyrazole ring is a privileged scaffold in medicinal chemistry, featured in drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil[2][3]. The combination of these two heterocyclic systems into a single molecular entity, the quinolinyl-pyrazole, presents a compelling strategy for the development of new therapeutic agents with potentially unique pharmacological profiles.

This compound, the subject of this guide, is a fascinating yet under-investigated molecule. Its structure suggests potential as a versatile intermediate for further chemical elaboration and as a candidate for biological screening. The presence of a primary amine group on the pyrazole ring offers a convenient handle for derivatization, allowing for the exploration of a wide chemical space and the fine-tuning of its biological activity. This guide aims to provide a foundational understanding of this compound, from its synthesis to its potential applications, to stimulate further research and development.

Proposed Synthesis of this compound

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 2-(quinolin-4-yl)acetonitrile (Intermediate)

This initial step is crucial for introducing the acetonitrile group at the 4-position of the quinoline ring, which will subsequently be used to construct the pyrazole ring.

-

Rationale for Experimental Choices:

-

Starting Materials: 4-Chloroquinoline is a commercially available and reactive starting material. Malononitrile serves as the source for the acetonitrile group.

-

Reaction Type: A nucleophilic aromatic substitution followed by hydrolysis and decarboxylation is a standard and effective method for this transformation.

-

Reagents: A strong base like sodium hydride (NaH) is used to deprotonate malononitrile, creating a potent nucleophile. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction. Sulfuric acid and water are used for the subsequent hydrolysis and decarboxylation.

-

-

Step-by-Step Protocol:

-

To a stirred solution of malononitrile (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of 4-chloroquinoline (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(quinolin-4-yl)malononitrile.

-

To the crude intermediate, add a mixture of sulfuric acid and water (e.g., 50% v/v) and heat to reflux.

-

Monitor the decarboxylation by TLC or by observing the cessation of gas evolution.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude 2-(quinolin-4-yl)acetonitrile by column chromatography on silica gel.

-

PART 2: Synthesis of this compound

This final step involves the cyclization of the acetonitrile intermediate with hydrazine to form the desired 5-aminopyrazole ring.

-

Rationale for Experimental Choices:

-

Reaction Type: This is a classic and widely used condensation reaction for the synthesis of 5-aminopyrazoles from β-ketonitriles or their equivalents[3][4].

-

Reagents: Hydrazine hydrate is the source of the two adjacent nitrogen atoms in the pyrazole ring.

-

Solvent: Ethanol is a common and effective solvent for this type of cyclization, and the reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate.

-

-

Step-by-Step Protocol:

-

Dissolve 2-(quinolin-4-yl)acetonitrile (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

-

Estimated Physicochemical Properties

Due to the absence of experimental data for this compound, the following properties are estimated based on the analysis of its constituent moieties and data from structurally similar compounds found in the literature.

| Property | Estimated Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₁₂H₉N₅ | Based on the chemical structure. |

| Molecular Weight | 223.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Most substituted quinolines and pyrazoles are solids. |

| Melting Point | Estimated >200 °C | Structurally related compounds, such as 5-amino-3-aryl-1H-pyrazoles and substituted quinolines, often have high melting points[5][6][7]. |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents like DMSO and DMF. Moderately soluble in methanol and ethanol. | The quinoline and pyrazole rings are largely nonpolar, suggesting low aqueous solubility. The presence of the amine and pyrazole N-H groups may allow for some solubility in polar protic solvents. Good solubility in polar aprotic solvents is expected for similar heterocyclic compounds. |

| pKa | Estimated acidic pKa (pyrazole N-H) ~10-12; Estimated basic pKa (quinolinyl N) ~4-5; Estimated basic pKa (amino group) ~3-4 | The pyrazole N-H is weakly acidic. The quinoline nitrogen is a weak base, with its pKa influenced by the electron-withdrawing pyrazole substituent. The amino group on the electron-rich pyrazole ring is expected to be a weak base. |

Proposed Physicochemical Characterization

To validate the synthesis and determine the actual physicochemical properties of this compound, the following characterization methods are recommended.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the quinoline ring, a singlet for the pyrazole C-3 proton, and a broad singlet for the NH₂ protons. The chemical shifts of the quinoline protons would be influenced by the pyrazole substituent at the 4-position.

-

¹³C NMR: The spectrum should show distinct signals for all 12 carbon atoms in the molecule, including the quaternary carbons of the quinoline-pyrazole junction.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion [M+H]⁺.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of the amine and pyrazole groups (around 3200-3400 cm⁻¹), C=N and C=C stretching of the aromatic rings (around 1500-1650 cm⁻¹), and C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).

Purity and Thermal Analysis

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound. A reverse-phase column with a mobile phase of acetonitrile/water or methanol/water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) would be a good starting point for method development.

-

Melting Point Determination: A sharp melting point range obtained from a calibrated apparatus would indicate a high degree of purity.

-

Differential Scanning Calorimetry (DSC): To provide more accurate thermal data, including the melting point and to check for any polymorphic transitions.

Potential Applications in Drug Discovery

The this compound scaffold holds significant promise as a building block for the discovery of new drugs. The quinoline and pyrazole moieties are known to interact with a variety of biological targets.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors incorporate a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The pyrazole and quinoline nitrogens, as well as the 5-amino group of the title compound, could potentially serve as hydrogen bond donors and acceptors. Derivatization of the 5-amino group could lead to the discovery of potent and selective kinase inhibitors for targets implicated in cancer and inflammatory diseases.

Antimicrobial and Antiparasitic Potential

Quinoline-based compounds are well-known for their antimalarial activity (e.g., chloroquine), and both quinoline and pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal properties[1]. Therefore, this compound and its derivatives are worthy of investigation as potential new anti-infective agents.

CNS Activity

The modulation of central nervous system (CNS) targets by pyrazole derivatives has been reported. While the quinoline moiety can sometimes limit blood-brain barrier penetration, appropriate structural modifications could lead to CNS-active compounds for treating neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Exploration Workflow

Caption: Workflow for exploring the structure-activity relationship of the core scaffold.

Conclusion

This compound represents a promising, yet largely unexplored, molecular scaffold for drug discovery. This technical guide has provided a plausible synthetic route, estimated physicochemical properties, and a roadmap for its characterization and potential applications. By leveraging the established pharmacological importance of both the quinoline and pyrazole moieties, researchers are well-equipped to synthesize, characterize, and evaluate this compound and its derivatives for a wide range of therapeutic targets. It is our hope that this guide will serve as a catalyst for further investigation into this intriguing class of molecules.

References

-

Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

National Institutes of Health. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

-

PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (2022). Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones. Retrieved from [Link]

-

ResearchGate. (n.d.). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.

-

ResearchGate. (n.d.). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. Retrieved from [Link]

-

Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Microwave-assisted expeditious and efficient synthesis of novel quinolin-4-yl methoxychromen-2-and-4-ones catalyzed by YbCl3 und. Retrieved from [Link]

-

PubMed. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. Retrieved from [Link]

-

MDPI. (n.d.). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 5. Synthesis, Physicochemical, and Biological Properties of New Pyrazole Derivatives. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1H-Pyrazole-4-carboxamide, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-, methanesulfonate (1:1). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Retrieved from [Link]

-

ResearchGate. (n.d.). Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). Retrieved from [Link]

-

National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

Sources

- 1. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Exploration of Novel Derivatives of 4-(Quinolin-4-yl)-1H-pyrazol-5-amine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Hybrid Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategy of molecular hybridization—the deliberate fusion of two or more pharmacophores—has emerged as a powerful engine for the discovery of novel therapeutic agents.[1] This approach is not merely an academic exercise in molecular architecture; it is a field-proven strategy to design multi-target ligands, enhance biological efficacy, and overcome drug resistance. The 4-(quinolin-4-yl)-1H-pyrazol-5-amine core represents a quintessential example of such a hybrid scaffold, marrying the rich medicinal heritage of the quinoline ring with the versatile and potent pyrazole moiety.

Quinoline and its derivatives are foundational scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3] Similarly, the pyrazole nucleus is a privileged structure, integral to a multitude of FDA-approved drugs and a cornerstone in the design of kinase inhibitors and other targeted therapies.[4][5] The convergence of these two pharmacophores into a single molecular entity creates a unique chemical space ripe for the exploration of novel biological activities, particularly in the realm of oncology and kinase inhibition.

This technical guide is structured to provide a comprehensive exploration of the this compound core and its derivatives. We will delve into the synthetic strategies for accessing this scaffold, analyze the critical structure-activity relationships (SAR) that govern its biological effects, and present detailed protocols for the synthesis and evaluation of these promising compounds. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this exciting area of medicinal chemistry.

I. Synthetic Strategies: Constructing the Quinoline-Pyrazole Hybrid Core

The synthesis of this compound derivatives typically proceeds through a multi-step sequence, often commencing with the formation of a chalcone precursor. The Claisen-Schmidt condensation is a frequently employed and robust method for the synthesis of these α,β-unsaturated ketones, which serve as key intermediates.[6]

A. General Synthetic Pathway: From Chalcones to Pyrazolines

A common and effective route to the target scaffold involves the cyclocondensation of a quinoline-containing chalcone with hydrazine hydrate or its derivatives.[7] This reaction proceeds readily and provides a versatile entry point to a wide array of substituted pyrazolines.

Caption: General synthetic workflow for quinoline-pyrazole derivatives.

B. Detailed Experimental Protocol: Synthesis of a Representative N-Substituted 2-Pyrazoline Derivative

The following protocol is a representative example of the synthesis of a quinoline-based 2-pyrazoline, adapted from established methodologies.[7][8]

Step 1: Synthesis of [(7-chloroquinolin-4-yl)amino]chalcones

-

To a solution of the appropriate (7-chloroquinolin-4-yl)amino]acetophenone (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.2 eq).

-

Slowly add an aqueous solution of potassium hydroxide (40%) dropwise with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure chalcone.

Step 2: Cyclocondensation to form the 2-Pyrazoline Ring

-

In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (or a substituted hydrazine) (1.5 eq) to the solution.

-

Reflux the reaction mixture for 8-10 hours.

-

After cooling to room temperature, pour the mixture into ice-cold water.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

II. Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, with a pronounced emphasis on anticancer and kinase inhibitory effects.[4][9]

A. Anticancer Activity

A significant body of research highlights the potent antiproliferative activity of these compounds against a variety of human cancer cell lines.[7][10][11] The National Cancer Institute (NCI) has screened several quinoline-based pyrazolines, with some exhibiting GI50 values in the sub-micromolar range.[7]

| Compound Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| Quinoline-Pyrazoline Hybrid | Leukemia (MOLT-4) | 0.28 µM | [7] |

| Quinoline-Pyrazoline Hybrid | Non-Small Cell Lung | 0.35 µM | [7] |

| Quinoline-Pyrazoline Hybrid | Colon Cancer (HCT-116) | 8.21 µM | [4] |

| Quinoline-Pyrazoline Hybrid | Breast Cancer (MCF-7) | 6.71 µM | [4] |

B. Kinase Inhibition: A Privileged Scaffold for Targeting Oncogenic Signaling

The structural architecture of the this compound core makes it an excellent scaffold for the design of kinase inhibitors. The quinoline moiety can effectively occupy the adenine-binding region of the ATP pocket, while the pyrazole ring and its substituents can form crucial hydrogen bonds and van der Waals interactions with the hinge region and surrounding residues.[12]

Key kinase targets that have been successfully modulated by derivatives of this scaffold include:

-

Epidermal Growth Factor Receptor (EGFR): Several quinoline-pyrazole hybrids have shown potent inhibitory activity against EGFR, a key driver in many solid tumors.[4][11]

-

Cyclin-Dependent Kinases (CDKs): The development of selective CDK inhibitors is a major focus in cancer research. Pyrazolo[4,3-h]quinazoline derivatives have been reported as potent and selective CDK4/6 inhibitors.[12]

-

Other Kinases: The versatility of this scaffold allows for its adaptation to target a range of other kinases, including VEGFR-2 and Src kinase.[4][13]

Caption: Key interactions of the quinoline-pyrazole scaffold in a kinase ATP binding pocket.

III. Structure-Activity Relationship (SAR) and Lead Optimization

Systematic exploration of the structure-activity relationships of the this compound scaffold is crucial for the rational design of more potent and selective derivatives.

A. Key Structural Modifications and Their Impact

-

Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline moiety significantly influence biological activity. Halogen substitutions, particularly at the 7-position, have been shown to enhance anticancer potency.[2]

-

N-Substitution on the Pyrazole Ring: The amine group on the pyrazole ring provides a key point for diversification. Acylation or alkylation of this nitrogen can modulate the compound's physicochemical properties and target engagement.[14]

-

Aryl Substituents on the Pyrazole Ring: The introduction of various aryl groups at other positions of the pyrazole ring allows for the probing of different pockets within the target enzyme's active site. Electron-donating or -withdrawing groups on these aryl rings can fine-tune the electronic properties and binding affinity of the molecule.[4]

B. Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy for lead optimization, involving the substitution of a functional group with another that has similar steric and electronic properties but may alter other characteristics like metabolism or toxicity.[15][16] For the this compound scaffold, potential bioisosteric replacements include:

-

Quinoline Ring: Replacement with other bicyclic heteroaromatics such as quinazoline or quinoxaline can lead to novel derivatives with altered target selectivity.[12]

-

Pyrazole Ring: Bioisosteric replacement of the pyrazole with other five-membered heterocycles like isoxazole or triazole can modulate the hydrogen bonding capacity and overall geometry of the molecule.[6]

-

Amine Linker: Modification of the amine linker, for instance, by incorporating an amide or sulfonamide, can impact the compound's flexibility and interaction with the target protein.

IV. Future Perspectives and Uncharted Territories

The exploration of novel derivatives of this compound is a field with considerable untapped potential. Future research directions should focus on:

-

Multi-Target Kinase Inhibitors: The inherent hybrid nature of the scaffold makes it an ideal starting point for the design of dual or multi-target kinase inhibitors, which can be more effective in overcoming drug resistance.

-

Exploration of Other Therapeutic Areas: While the primary focus has been on oncology, the broad biological activity profile of quinolines and pyrazoles suggests that derivatives of this scaffold may have potential in other areas, such as infectious diseases and inflammatory disorders.[7][17]

-

In-depth ADMET Profiling: A critical next step for promising lead compounds is the comprehensive evaluation of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness and potential for clinical development.[3][13]

V. Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the domain of oncology. Its synthetic accessibility, coupled with the rich possibilities for structural diversification, provides a fertile ground for medicinal chemists. A thorough understanding of the synthetic methodologies, a data-driven approach to SAR analysis, and the strategic application of bioisosteric replacement will be paramount in unlocking the full therapeutic potential of this remarkable hybrid molecule. This guide has aimed to provide a solid foundation for these endeavors, encouraging further innovation in this exciting and impactful area of drug discovery.

References

- Kumar, A., Kumar, P., & Shetty, H. C. (2021). Synthesis, Antidiabetic Evaluation and Bioisosteric Modification of Quinoline Incorporated 2-pyrazoline Derivatives. Indian Journal of Pharmaceutical Sciences, 83(3), 444-453.

- Request PDF. (n.d.). Synthesis of novel quinoline–based 4,5–dihydro–1 H –pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents.

- ResearchGate. (n.d.). Prediction of ADMET properties of compounds 19a-d.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.

- Analog design-Bioisosteric replacement str

- Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. (2000, June 1). PubMed.

- Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. (2017, May 5). PubMed.

- (PDF) Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors. (2021, August 6).

- Quinolin-4-ones: Methods of Synthesis and Applic

- Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). (2021, February 15). Biointerface Research in Applied Chemistry.

- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). SciSpace.

- ResearchGate. (n.d.). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines.

- Discovery of N,4-Di(1 H-pyrazol-4-yl)

- Discovery of N,4-Di(1H-pyrazol-4-yl)

- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). MDPI.

- ResearchGate. (n.d.). Reported examples of pyrazoles as anticancer agents with different....

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][6]triazino[2,3-c]quinazolines. (2024, October 7). PubMed Central.

- Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as Potent and Selective CDK4/6 Inhibitors. (n.d.). PubMed.

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][6]triazino[2,3-c]quinazolines. (2024, October 28). PubMed.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).

- Enamine 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Leadoriented scaffold with three diversity points. (n.d.).

- Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D

- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023, March 15).

- Design and synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one bearing quinoline scaffold as potent dual PDE5 inhibitors and apoptotic inducers for cancer therapy. (n.d.). PubMed.

- 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. (2014, June). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Synthesis, Antidiabetic Evaluation and Bioisosteric Modification of Quinoline Incorporated 2-pyrazoline Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4,5-Dihydro-1H-pyrazole: an indispensable scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analog design-Bioisosteric replacement strategies | PPTX [slideshare.net]

- 16. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Whitepaper: Unveiling the Pharmacological Potential of 4-(quinolin-4-yl)-1H-pyrazol-5-amine: A Kinase-Centric Therapeutic Hypothesis

Abstract: The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide provides an in-depth analysis of 4-(quinolin-4-yl)-1H-pyrazol-5-amine, a hybrid molecule integrating the biologically versatile quinoline core with the pharmacologically significant 5-aminopyrazole moiety. Drawing upon extensive data from structurally related compounds, we posit that the primary pharmacological value of this agent lies in its potential as a potent protein kinase inhibitor. This document outlines the scientific rationale for this hypothesis, details a comprehensive experimental workflow for its validation, and discusses potential therapeutic applications, primarily in oncology. We provide detailed protocols for key assays, from broad panel screening to specific mechanism-of-action studies, designed to rigorously evaluate this compound's profile for drug development professionals.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of modern drug discovery, the strategy of molecular hybridization—combining two or more pharmacophores—has proven to be a powerful tool for developing novel therapeutic agents with enhanced affinity, selectivity, or improved pharmacokinetic profiles. The subject of this guide, this compound, is a quintessential example of this approach. It is comprised of two well-established heterocyclic systems:

-

The Quinoline Moiety: Quinolines are a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Their rigid, planar structure and ability to intercalate with DNA have led to their development as potent antibacterial, antifungal, antimalarial, and anticancer agents.[2][3][4] Specifically, 4-substituted quinolines are critical intermediates in the synthesis of various bioactive compounds.[5]

-

The 5-Aminopyrazole Moiety: Pyrazole derivatives are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8] The 5-aminopyrazole substructure is particularly noteworthy. It acts as a versatile "hinge-binding" motif in many small-molecule kinase inhibitors, using its amino group and adjacent pyrazole nitrogen to form critical hydrogen bonds within the ATP-binding pocket of kinases.[9][10]

The strategic fusion of these two scaffolds into a single molecule suggests a compelling therapeutic hypothesis. The quinoline portion can occupy hydrophobic regions of a target binding site, while the 5-aminopyrazole provides the key interactions necessary for high-affinity binding, particularly to protein kinases. This guide will explore the predicted pharmacological profile stemming from this unique architecture.

Predicted Primary Pharmacological Profile: Protein Kinase Inhibition

Based on the constituent pharmacophores, the most probable and potent activity of this compound is the inhibition of protein kinases. Protein kinases are a large family of enzymes that regulate the majority of cellular pathways and are frequently dysregulated in diseases like cancer, making them high-value drug targets.[11][12]

Mechanistic Rationale for Kinase Targeting

The 5-aminopyrazole core is a bioisostere of the adenine base in ATP, enabling it to compete for the enzyme's active site. We hypothesize a Type I or Type II binding mode, where the molecule occupies the ATP-binding pocket. The key predicted interactions are:

-

Hinge-Binding: The N-H of the 5-amino group and the adjacent ring nitrogen (N1) are perfectly positioned to act as a hydrogen bond donor and acceptor, respectively. This allows for the formation of two or three canonical hydrogen bonds with the "hinge" region of the kinase domain, an interaction that anchors most ATP-competitive inhibitors.

-

Hydrophobic Interactions: The fused aromatic system of the quinoline ring is well-suited to interact with hydrophobic pockets within the active site, often referred to as the "back pocket," which can confer both potency and selectivity.

Numerous studies on related pyrazole-based scaffolds have demonstrated potent inhibition of various kinases implicated in cancer and neurodegenerative diseases, such as EGFR, Casein Kinase 1δ/ε (CK1δ/ε), CDKs, and Aurora kinases.[13][14][15]

Caption: Predicted binding mode of the compound in a kinase ATP pocket.

Potential Secondary Pharmacological Activities

While kinase inhibition is the primary hypothesis, the structural motifs also suggest other potential activities that warrant investigation:

-

Antimicrobial Activity: Quinoline-pyrazole hybrids have demonstrated significant antibacterial and antifungal properties.[2][16] The mechanism could involve inhibition of bacterial DNA gyrase (a known target of quinolone antibiotics) or other essential microbial enzymes.

-

Antiprotozoal Activity: Novel quinoline-based pyrazoles have shown activity against parasites such as Plasmodium falciparum and Trypanosoma cruzi.[3]

-

Anti-inflammatory Activity: Related quinolinone-pyrazoline structures have been shown to inhibit enzymes like lipoxygenase (LOX), suggesting a potential role in treating inflammatory conditions.[17]

Proposed Experimental Validation Workflow

To systematically evaluate the pharmacological profile of this compound, a tiered approach is recommended. This workflow is designed to first broadly assess activity and then progressively narrow the focus to elucidate the specific mechanism of action.

Caption: A tiered experimental workflow for pharmacological profiling.

Tier 1: Initial In Vitro Profiling

The initial goal is to cast a wide net to identify the most promising biological activities.

Protocol 3.1.1: Broad Kinase Panel Screening

-

Objective: To identify which kinase or kinase families are inhibited by the compound and to assess its selectivity.

-

Methodology:

-

Compound Preparation: Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.

-